molecular formula C12H14N2O4 B2386834 N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide CAS No. 634162-41-7

N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide

Cat. No. B2386834
CAS RN: 634162-41-7
M. Wt: 250.254
InChI Key: ULOICKJONVWZCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide, also known as MNMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that was first synthesized in the 1970s and has since been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide is not fully understood, but it is believed to involve the generation of ROS, which can lead to oxidative stress and cell death. N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide has also been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of tumor cells and to reduce the production of inflammatory cytokines in cells. Additionally, N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide has been shown to have antioxidant properties, which may be beneficial in protecting cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide in lab experiments is its relatively low cost and ease of synthesis. It is also stable under a variety of conditions, which makes it a useful tool for studying ROS and other oxidative stress-related processes. However, one limitation of using N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide is its potential toxicity, which can vary depending on the concentration used and the type of cells being studied.

Future Directions

There are several potential future directions for research involving N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide. One area of interest is its potential as a photosensitizer in photodynamic therapy. Another potential application is as a tool for studying oxidative stress and its role in various diseases. Additionally, N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide may have potential as a therapeutic agent for other conditions, such as neurodegenerative diseases and cardiovascular disease. Further research is needed to fully understand the potential applications of N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide and its mechanism of action.

Synthesis Methods

The synthesis of N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide involves the reaction of 2-methoxy-4-nitrobenzaldehyde with 3-methyl-2-butanone in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain pure N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide.

Scientific Research Applications

N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of reactive oxygen species (ROS) and as a potential anti-cancer agent. It has also been studied for its potential as a photosensitizer in photodynamic therapy, a treatment for certain types of cancer.

properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-8(2)6-12(15)13-10-5-4-9(14(16)17)7-11(10)18-3/h4-7H,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOICKJONVWZCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-4-nitrophenyl)-3-methylbut-2-enamide

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